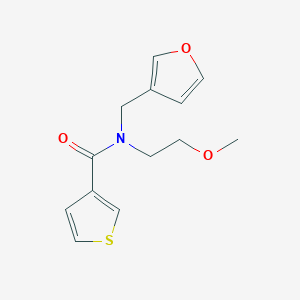

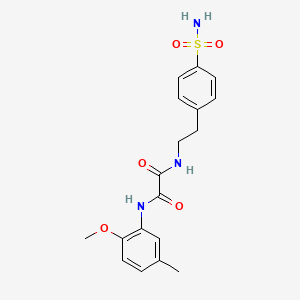

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide, also known as FMeTTC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene-based compounds and has shown promising results in various studies for its biological activities.

Applications De Recherche Scientifique

Synthesis and Reactivity

Research into similar compounds, such as N-(1-Naphthyl)furan-2-carboxamide and its transformation into various thioamide and benzothiazole derivatives, showcases the compound's versatility in synthesis and chemical reactivity. These compounds undergo electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, highlighting their potential in creating diverse molecular structures for further study or application in various fields (Aleksandrov & El’chaninov, 2017).

Electrophilic Substitution and Oxidation Reactions

Another research avenue demonstrates the anode oxidation of heterocyclic acids, including furan-2-carboxylic and thiophene-2-carboxylic acids, leading to the formation of N-(2-furoyloxymethyl)-N-methylformamide and its analogs. This indicates potential applications in electrochemical synthesis and modifications of heterocyclic compounds (Konstantinov et al., 1971).

Supramolecular Architecture

The effect of aromaticity on crystal packing of furan/thiophene carboxamide compounds has been explored, showing that heteroatom substitution from O to S in five-membered rings increases π-based interactions, suggesting applications in materials science and engineering, particularly in designing supramolecular structures with specific physical properties (Rahmani et al., 2016).

Biological Activity

Studies on Schiff-base ligands derived from furan-2-carboxylic acid and thiophene-2-carboxylic acid show that these compounds, when complexed with metals, have exhibited biological activity against various bacterial strains. This opens up research avenues in the development of new antimicrobial agents (Ahmed et al., 2013).

Pharmaceutical Applications

The synthesis and biological characterization of furan-carboxamide derivatives as inhibitors of the influenza A H5N1 virus highlight the compound's potential in pharmaceutical applications. Specifically, certain derivatives demonstrated significant anti-influenza activity, suggesting a pathway for developing novel antiviral drugs (Yongshi et al., 2017).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-16-6-4-14(8-11-2-5-17-9-11)13(15)12-3-7-18-10-12/h2-3,5,7,9-10H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRORRVVUJVFRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)

![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)

![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)

![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)

![6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2608860.png)

![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)